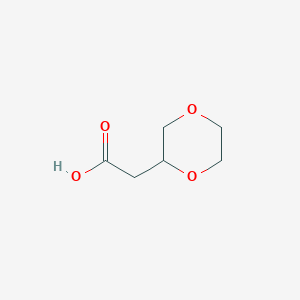

2-(1,4-Dioxan-2-yl)acetic acid

CAS No.: 210647-03-3

Cat. No.: VC2260314

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 210647-03-3 |

|---|---|

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | 2-(1,4-dioxan-2-yl)acetic acid |

| Standard InChI | InChI=1S/C6H10O4/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8) |

| Standard InChI Key | FWFUSMMVFVVERM-UHFFFAOYSA-N |

| SMILES | C1COC(CO1)CC(=O)O |

| Canonical SMILES | C1COC(CO1)CC(=O)O |

Introduction

Physical and Chemical Properties

2-(1,4-Dioxan-2-yl)acetic acid possesses specific physical and chemical properties that define its behavior in various reactions and applications. Understanding these properties is crucial for researchers and chemists working with this compound.

Basic Identification and Structure

The compound is formally known as 2-(1,4-dioxan-2-yl)acetic acid with the molecular formula C₆H₁₀O₄ . Its molecular weight is approximately 146.14 g/mol, making it a relatively small organic molecule . The structure features a six-membered heterocyclic ring (1,4-dioxane) with an acetic acid substituent at the 2-position of the ring.

Structural Characteristics and Identifiers

The compound can be uniquely identified through various chemical notation systems as detailed in the following table:

| Property | Value |

|---|---|

| CAS Number | 210647-03-3 |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | 2-(1,4-dioxan-2-yl)acetic acid |

| Canonical SMILES | C1COC(CO1)CC(=O)O |

| HS Code | 2918990090 |

The canonical SMILES notation (C1COC(CO1)CC(=O)O) provides a linear representation of the compound's structure, enabling computational analysis and database searches . The compound belongs to the broader classification of carboxylic acids with additional oxygen functionality, as indicated by its HS Code (2918990090) .

Synthesis and Preparation Methods

The synthesis of 2-(1,4-Dioxan-2-yl)acetic acid involves specific chemical reactions and conditions to achieve high yield and purity. Understanding these synthetic routes is essential for laboratory and industrial production.

Laboratory Synthesis

The most common approach to synthesizing 2-(1,4-Dioxan-2-yl)acetic acid involves acetalization reactions. This typically includes the reaction of ethylene glycol with glyoxylic acid in the presence of an acid catalyst. The reaction requires controlled temperature conditions to form the 1,4-dioxane ring properly, followed by further reaction steps to yield the final product.

Similar compounds, such as Ethyl (1,4-dioxan-2-yl)acetate, are synthesized through esterification reactions that require careful control of temperature and reaction time to ensure high yields and purity. Solvents like dichloromethane or toluene are commonly used to facilitate these reactions.

Chemical Reactions and Reactivity

2-(1,4-Dioxan-2-yl)acetic acid demonstrates various chemical reactivities due to its functional groups, particularly the carboxylic acid moiety and the dioxane ring.

Types of Reactions

The compound can undergo several types of chemical reactions:

-

Esterification: The carboxylic acid group can react with alcohols to form esters, such as Ethyl (1,4-dioxan-2-yl)acetate (CAS: 46117-11-7).

-

Hydrazide Formation: Reaction with hydrazine can lead to the formation of 2-(1,4-Dioxan-2-yl)acetohydrazide (CAS: 2119574-87-5).

-

Oxidation Reactions: The compound can be oxidized to form corresponding derivatives.

-

Reduction Reactions: Reducing agents can convert the carboxylic acid group to alcohols or other reduced forms.

-

Substitution Reactions: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Reaction Conditions and Reagents

For esterification reactions, as seen in the formation of Ethyl (1,4-dioxan-2-yl)acetate, the reaction typically requires acid catalysts and controlled temperature conditions. The hydrazide derivative formation may involve the reaction of the acid or its derivatives with hydrazine under specific conditions.

Applications and Research Findings

2-(1,4-Dioxan-2-yl)acetic acid and its derivatives have shown potential in various applications across chemistry, biology, and pharmaceutical research.

Synthetic Applications

The compound serves as an important building block in organic synthesis. Its related compound, 2-(1,4-Dioxan-2-yl)acetohydrazide, is explicitly mentioned as a building block in organic synthesis with a purity of up to 95%.

Related Compounds

2-(1,4-Dioxan-2-yl)acetic acid belongs to a family of related compounds that share structural similarities but differ in their functional groups or substitution patterns.

Ester Derivative

Ethyl (1,4-dioxan-2-yl)acetate (CAS: 46117-11-7) is the ethyl ester derivative of 2-(1,4-Dioxan-2-yl)acetic acid. It has a molecular formula of C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. This compound can be synthesized through esterification of 2-(1,4-Dioxan-2-yl)acetic acid with ethanol under appropriate conditions.

Hydrazide Derivative

2-(1,4-Dioxan-2-yl)acetohydrazide (CAS: 2119574-87-5) is another related compound with a molecular formula of C₆H₁₂N₂O₃ and a molecular weight of 160.17 g/mol. This compound is formed by reacting 2-(1,4-Dioxan-2-yl)acetic acid or its derivatives with hydrazine. It is available commercially with a purity of up to 95% and is typically stored at temperatures between 2°C and 8°C to maintain stability.

Comparative Analysis

The following table provides a comparative analysis of 2-(1,4-Dioxan-2-yl)acetic acid and its related derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| 2-(1,4-Dioxan-2-yl)acetic acid | 210647-03-3 | C₆H₁₀O₄ | 146.14 | Carboxylic acid |

| Ethyl (1,4-dioxan-2-yl)acetate | 46117-11-7 | C₈H₁₄O₄ | 174.19 | Ester |

| 2-(1,4-Dioxan-2-yl)acetohydrazide | 2119574-87-5 | C₆H₁₂N₂O₃ | 160.17 | Hydrazide |

These related compounds demonstrate the versatility of the 2-(1,4-Dioxan-2-yl)acetic acid scaffold, which can be modified to create derivatives with potentially different chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume